molecular formula C22H26N2O2 B8768580 3,3,6,6-Tetramethyl-9-(4-pyridinyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione CAS No. 198827-27-9

3,3,6,6-Tetramethyl-9-(4-pyridinyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

Cat. No. B8768580
M. Wt: 350.5 g/mol
InChI Key: MICSRMBZPCOSOE-UHFFFAOYSA-N
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Patent
US06162918

Procedure details

3-Amino-5,5-dimethyl-2-cyclohexen-1-one was reacted with pyridine-4-carboxaldehyde in an analogous manner to that described in Example 1 to give 3,4,6,7,9,10-hexahydro-3,3,6,6-tetramethyl-9-(4-pyridyl)-1,8(2H,5H)-acridinedione. Crystallization from dimethylformamide/water gave a pale yellow crystalline solid of melting point 218-219° C. (decomposition).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[CH2:5][C:4](=[O:10])[CH:3]=1.[N:11]1[CH:16]=[CH:15][C:14]([CH:17]=O)=[CH:13][CH:12]=1>>[CH3:8][C:6]1([CH3:9])[CH2:7][C:2]2[NH:1][C:2]3[CH2:7][C:6]([CH3:9])([CH3:8])[CH2:5][C:4](=[O:10])[C:3]=3[CH:17]([C:14]3[CH:13]=[CH:12][N:11]=[CH:16][CH:15]=3)[C:3]=2[C:4](=[O:10])[CH2:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(CC(C1)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(C=2C(C=3C(CC(CC3NC2C1)(C)C)=O)C1=CC=NC=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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